Product packaging for Ethyl 5-tert-butylisoxazole-3-carboxylate(Cat. No.:CAS No. 91252-54-9)

Ethyl 5-tert-butylisoxazole-3-carboxylate

Cat. No.: B1317826
CAS No.: 91252-54-9
M. Wt: 197.23 g/mol
InChI Key: FDLIJPQDQLVOMY-UHFFFAOYSA-N
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Description

Significance of the Isoxazole (B147169) Heterocycle in Medicinal Chemistry and Organic Synthesis

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in drug discovery and a versatile tool in organic synthesis. ijpca.orgnih.gov Its importance stems from the unique physicochemical properties and the diverse biological activities exhibited by its derivatives. ijpca.orgrsc.org In medicinal chemistry, the isoxazole nucleus is a core component of numerous therapeutic agents, demonstrating a wide spectrum of pharmacological effects. nih.govnih.gov These activities are attributed to the isoxazole ring's ability to engage in various biological interactions.

The structural versatility of the isoxazole ring allows for substitutions at multiple positions, enabling chemists to fine-tune the pharmacological profiles of derivative compounds for enhanced potency and selectivity. ijpca.org Beyond its role in pharmaceuticals, the isoxazole moiety is a valuable synthetic intermediate. ijpcbs.com The inherent reactivity of the ring, particularly the labile N-O bond, allows it to be transformed into other functional groups and heterocyclic systems, such as enaminones, 1,3-dicarbonyl compounds, and γ-amino alcohols, making it a key building block for constructing complex molecules. ijpcbs.com

Table 1: Documented Biological Activities of Isoxazole Derivatives

Biological Activity Reference
Anticancer nih.govnih.gov
Anti-inflammatory nih.govnih.gov
Antimicrobial / Antibacterial nih.gov
Antiviral nih.govnih.gov
Anticonvulsant nih.gov
Analgesic nih.gov
Antidepressant nih.gov
Immunosuppressant nih.gov
Antitubercular ijpcbs.com
Herbicidal ijpcbs.comwikipedia.org
Fungicidal

Historical Context of Isoxazole Derivative Development and their Relevance to Ethyl 5-tert-butylisoxazole-3-carboxylate

The history of isoxazole chemistry dates back to the late 19th century. In 1888, Ludwig Claisen was the first to recognize the cyclic structure of an isoxazole derivative, 3-methyl-5-phenylisoxazole. ijpcbs.com This was followed by the first synthesis of the basic isoxazole ring by Dunstan and Dymond, who produced 3,4,5-trimethylisoxazole. ijpcbs.com

A pivotal advancement in isoxazole synthesis came from the work of Quilico and his group between 1930 and 1946. They established the 1,3-dipolar cycloaddition reaction of nitrile oxides with unsaturated compounds, like alkynes, as a powerful and versatile method for constructing the isoxazole ring. ijpcbs.comwikipedia.org This method remains a cornerstone of isoxazole synthesis today. Over the decades, synthetic methodologies have been refined to allow for the creation of a vast array of substituted isoxazoles with high regioselectivity. nih.govrsc.org The development of techniques to introduce functional groups, such as the carboxylate ester found in this compound, has been crucial. These functionalized derivatives serve as key intermediates, enabling further chemical modifications and the construction of more complex, biologically active molecules. mdpi.comresearchgate.net

Table 2: Key Milestones in Isoxazole Chemistry

Year Milestone Contributor(s) Reference
1888 First recognition of the isoxazole cyclic structure Ludwig Claisen ijpcbs.com
~1891 First synthesis of the isoxazole ring Dunstan and Dymond ijpcbs.com
1930-1946 Development of synthesis from nitrile oxides and alkynes Quilico ijpcbs.com

Research Landscape and Emerging Applications of this compound

This compound is primarily utilized in contemporary research as a specialized building block for organic synthesis. mdpi.comresearchgate.net Its structure, featuring a bulky tert-butyl group and a reactive ethyl carboxylate handle, makes it a valuable intermediate for creating novel, highly substituted molecules. The tert-butyl group can influence the steric and electronic properties of the final compound, while the ethyl ester group provides a site for further chemical elaboration, such as amide bond formation or reduction to an alcohol.

While direct biological applications of this compound itself are not extensively documented, its significance lies in its role as a precursor. Research on related ethyl isoxazole-3-carboxylate structures highlights their utility in generating compounds with potent biological activities. For instance, derivatives have been synthesized and investigated as antimycobacterial agents, demonstrating the therapeutic potential of this molecular scaffold. nih.gov Furthermore, studies involving similar isoxazole esters show their use in synthesizing compounds for agrochemical research, such as fungicides and herbicides, and in developing new anticancer agents. nih.govresearchgate.net Therefore, this compound represents a key starting material for researchers aiming to explore new frontiers in medicinal and agricultural chemistry by constructing novel and complex molecular architectures. mdpi.comresearchgate.net

Table 3: Chemical Properties of this compound

Property Value Reference
CAS Number 91252-54-9 pharmaffiliates.comhuatengsci.comenovationchem.comjk-sci.com
Molecular Formula C10H15NO3 pharmaffiliates.comenovationchem.com
Molecular Weight 197.23 g/mol pharmaffiliates.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO3 B1317826 Ethyl 5-tert-butylisoxazole-3-carboxylate CAS No. 91252-54-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-tert-butyl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-5-13-9(12)7-6-8(14-11-7)10(2,3)4/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLIJPQDQLVOMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587943
Record name Ethyl 5-tert-butyl-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91252-54-9
Record name Ethyl 5-tert-butyl-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 5 Tert Butylisoxazole 3 Carboxylate and Its Structural Analogues

Established Synthetic Routes to Ethyl 5-tert-butylisoxazole-3-carboxylate

The synthesis of isoxazoles, including this compound, often relies on the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). nih.gov This foundational method, known as the Claisen isoxazole (B147169) synthesis, provides a direct route to the isoxazole core. nih.gov

One-Pot Cyclocondensation Strategies from Diketone Precursors

One of the most direct methods for synthesizing 3,5-disubstituted isoxazoles involves the reaction of 1,3-dicarbonyl compounds with hydroxylamine. clockss.org For the specific synthesis of this compound, a suitable precursor would be a β-diketone or a related derivative that contains the necessary tert-butyl and ethyl carboxylate functionalities. The reaction proceeds through the condensation of hydroxylamine with the two carbonyl groups of the diketone, followed by cyclization and dehydration to form the isoxazole ring.

A convenient one-pot, three-component procedure has been developed for the synthesis of 3,5-disubstituted isoxazoles from acid chlorides, terminal alkynes, and hydroxylamine hydrochloride. clockss.org In this approach, an α,β-unsaturated ynone is generated in situ from the coupling of an acid chloride and a terminal alkyne, which then undergoes cyclocondensation with hydroxylamine to yield the final isoxazole product. clockss.org While this specific method has not been explicitly detailed for this compound, it represents a viable one-pot strategy.

Challenges with traditional cyclocondensation methods include the potential formation of regioisomeric mixtures, particularly with unsymmetrical diketones, and sometimes harsh reaction conditions. nih.gov However, the use of precursors like β-enamino diketones has been shown to allow for regioselective synthesis under milder conditions. nih.gov

Optimization of Reaction Conditions and Reagent Selection for Enhanced Yield

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired isoxazole product. Key parameters that are often adjusted include the choice of solvent, catalyst, temperature, and reaction time.

For cyclocondensation reactions, the choice of solvent can significantly influence the reaction rate and selectivity. The catalyst system is also critical; for instance, palladium and copper catalysts are used in the one-pot synthesis from acid chlorides and alkynes. clockss.org The efficiency of this protocol can be improved by carefully selecting the specific catalyst, such as Pd(PPh₃)₂Cl₂/CuI, and optimizing the reaction environment. clockss.org

The table below summarizes variables that are typically optimized in the synthesis of isoxazole derivatives.

Table 1: Parameters for Optimization in Isoxazole Synthesis

Parameter Description Potential Impact on Synthesis
Solvent The medium in which the reaction is conducted. Affects solubility of reactants, reaction rate, and can influence regioselectivity.
Catalyst A substance that increases the rate of a chemical reaction without itself undergoing any permanent chemical change. Crucial for facilitating bond formation, such as in coupling reactions to form key intermediates. clockss.org
Temperature The degree of heat present in the reaction. Influences reaction kinetics; higher temperatures can increase reaction rates but may also lead to side products.
Base A substance that can accept protons. Often required to deprotonate reagents or neutralize acidic byproducts, driving the reaction forward.

| Reactant Stoichiometry | The relative molar amounts of the reactants. | Adjusting the ratio of reactants can maximize the conversion of a limiting reagent and improve yield. |

General Approaches to Isoxazole Ring Formation Relevant to the Compound

Beyond direct cyclocondensation, the construction of the isoxazole ring is frequently accomplished through cycloaddition reactions, which offer a high degree of control over the substitution pattern of the final product.

1,3-Dipolar Cycloaddition Reactions in Isoxazole Construction

The 1,3-dipolar cycloaddition reaction is a powerful and widely used method for constructing five-membered heterocyclic rings, including isoxazoles. researchgate.netmdpi.com This reaction involves the [3+2] cycloaddition of a 1,3-dipole, in this case, a nitrile oxide, with a dipolarophile, such as an alkyne or an alkene. researchgate.netproquest.com The reaction of a nitrile oxide with an alkyne is a standard and highly efficient route for the regioselective synthesis of 3,5-disubstituted isoxazoles. researchgate.netnih.govorganic-chemistry.org

In Situ Generation of Nitrile Oxides

Nitrile oxides are highly reactive and unstable intermediates that are typically generated in situ to prevent decomposition and dimerization. mdpi.com There are several established methods for their in-situ generation:

Dehydrohalogenation of Hydroximoyl Halides: This classic method involves treating hydroximoyl chlorides or bromides with a base, such as triethylamine. nih.gov

Oxidation of Aldoximes: A variety of oxidizing agents can be used to convert aldoximes directly to nitrile oxides. Green and efficient protocols have been developed using systems like NaCl/Oxone, which allows for the reaction to proceed under mild conditions with a broad substrate scope. nih.govacs.org

Dehydration of Nitroalkanes: Primary nitro compounds can be dehydrated to form nitrile oxides. This can be achieved using various reagents, including bases like 1,4-diazabicyclo[2.2.2]octane (DABCO). organic-chemistry.orgnih.gov

From Copper Carbene and tert-Butyl Nitrite (B80452): A novel method involves the reaction of β-keto esters with nitrile oxides generated in situ from the interaction of a copper carbene and tert-butyl nitrite. rsc.org

The table below outlines common methods for the in situ generation of nitrile oxides.

Table 2: Methods for In Situ Generation of Nitrile Oxides

Precursor Reagents/Conditions Advantages Reference
Hydroxyimidoyl Chlorides Triethylamine or other bases Classic, well-established method. nih.gov
Aldoximes NaCl/Oxone Green chemistry approach, broad scope, no organic byproducts from oxidant. nih.govacs.org
α-Nitroketones Chloramine-T or p-Toluenesulfonic acid Utilizes readily available starting materials. proquest.comnih.gov
Nitronates Ethyl chloroformate, 4-dimethylaminopyridine (B28879) (DMAP) Efficient for intramolecular cycloadditions. rsc.org
Application of Various Dipolarophiles (e.g., Alkynes)

The second component of the 1,3-dipolar cycloaddition is the dipolarophile. To form a substituted isoxazole, alkynes and alkenes are commonly used. tandfonline.com The reaction with an alkyne leads directly to an isoxazole, while an alkene yields an isoxazoline, which can be subsequently oxidized if the aromatic isoxazole is the desired product.

For the synthesis of this compound, a terminal alkyne is a suitable dipolarophile. The reaction between a terminal alkyne and an in situ generated nitrile oxide is a standard route to produce 3,5-disubstituted isoxazoles. nih.gov The regioselectivity of the cycloaddition is a key aspect, typically resulting in the 3,5-disubstituted isomer. organic-chemistry.org For example, a copper(I)-catalyzed cycloaddition between an in situ generated nitrile oxide and a terminal acetylene (B1199291) provides the 3,5-disubstituted isoxazole with good yield and regioselectivity. organic-chemistry.org

The reaction can be performed under various conditions, including solvent-free mechanochemical methods, which offer environmental benefits. nih.govrsc.org The scope of alkynes is broad, tolerating a range of functional groups, which makes this method highly versatile for creating a library of isoxazole derivatives. nih.govrsc.org

Cyclocondensation of Hydroxylamine with 1,3-Bielectrophiles

The most traditional and fundamental approach to constructing the isoxazole ring is the cyclocondensation reaction between hydroxylamine and a 1,3-bielectrophilic compound, typically a 1,3-diketone or its synthetic equivalent. This method forms the N-O bond and closes the five-membered ring in a single, often straightforward, step.

The general mechanism involves an initial condensation of the amino group of hydroxylamine with one of the carbonyl groups of the 1,3-diketone to form an oxime intermediate. Subsequently, the hydroxyl group of the oxime attacks the second carbonyl group, leading to an intramolecular cyclization. A final dehydration step yields the aromatic isoxazole ring. The regioselectivity of the reaction—determining which substituent occupies the 3- or 5-position of the isoxazole—depends on the reaction conditions and the electronic and steric nature of the substituents on the 1,3-dicarbonyl precursor. For a precursor to this compound, a β-keto ester with a tert-butyl group would be required, which would then react with hydroxylamine.

Synthetic Routes Involving Aldehydes, Ketones, and Nitro Compounds

A powerful and versatile method for isoxazole synthesis involves the reaction of primary nitro compounds with carbonyl compounds like aldehydes and activated ketones. nih.gov This strategy is particularly useful for creating polysubstituted isoxazoles with controlled regioselectivity. nih.gov The reaction of an aldehyde with a primary nitro compound, often in a 1:2 molar ratio, can lead to isoxazole derivatives through a β-dinitro intermediate. nih.gov

Another variant of this approach involves a one-pot cascade reaction. For instance, the reaction between an aromatic aldehyde and ethyl nitroacetate (B1208598) can be catalyzed by an organic base like 1,4-diazabicyclo[2.2.2]octane (DABCO) under ultrasonication, providing a green synthetic pathway to isoxazole derivatives. nih.gov

ReactantsCatalyst/ConditionsProduct TypeRef
Aromatic Aldehyde, Ethyl Nitroacetate20 mol% DABCO, Water, 80°C, Ultrasonication3,5-Disubstituted Isoxazoles nih.gov
Aldehyde, Primary Nitro Compound (1:2 ratio)BaseIsoxazole via β-dinitro intermediate nih.gov

This methodology allows for the incorporation of diverse substituents onto the isoxazole core, making it a valuable tool for creating libraries of analogues for structure-activity relationship studies.

Cycloisomerization and Direct Functionalization Reactions

Modern synthetic strategies have introduced more sophisticated methods for isoxazole synthesis, including cycloisomerization and the direct functionalization of a pre-formed isoxazole ring. nih.gov

Cycloisomerization reactions involve the intramolecular rearrangement of a linear precursor to form the heterocyclic ring. A notable example is the gold-catalyzed cycloisomerization of α,β-acetylenic oximes. This method provides excellent yields of substituted isoxazoles under moderate conditions and can be tailored to selectively produce 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles. organic-chemistry.org

Direct Functionalization refers to the introduction of substituents directly onto the C-H bonds of the isoxazole ring. This avoids the need for multi-step syntheses involving pre-functionalized starting materials. Transition metal catalysis, particularly with rhodium(III) and palladium, has enabled the direct C-H arylation of isoxazoles, allowing for the introduction of aryl groups at specific positions. researchgate.netsci-hub.se For example, various aryl iodides can be coupled at the C-5 position of 3-substituted isoxazoles using palladium catalysis. sci-hub.se These late-stage functionalization techniques are highly efficient and atom-economical.

Modern Synthetic Techniques and Sustainable Chemistry Principles

Recent advancements in synthetic chemistry have focused on developing more sustainable, efficient, and safer methods for constructing complex molecules like isoxazoles. These include the move towards metal-free catalysis, the use of energy-efficient activation methods like microwave irradiation, and the adoption of continuous flow manufacturing.

Metal-Catalyzed vs. Metal-Free Isoxazole Synthesis

Transition metal catalysis has been instrumental in developing many modern isoxazole syntheses, including cross-coupling and direct functionalization reactions. researchgate.net Catalysts based on palladium, copper, gold, and iron are frequently used. organic-chemistry.org For example, palladium-catalyzed cascade reactions of alkynyl oxime ethers with allyl halides provide a rapid route to functionalized isoxazoles. organic-chemistry.org

However, metal-catalyzed reactions have several drawbacks, including the high cost, toxicity, and low abundance of many precious metals, as well as the potential for metal contamination in the final product, a significant concern in pharmaceutical manufacturing. nih.govrsc.org This has driven the development of metal-free synthetic routes . nih.govrsc.org These methods often rely on organocatalysis or unique reaction conditions to achieve the desired transformation. A prime example is the 1,3-dipolar cycloaddition, which can be performed under metal-free conditions. nih.gov Other metal-free approaches include one-pot cascade reactions using organic bases and the functionalization of ketones with tert-butyl nitrite followed by cycloaddition. nih.govorganic-chemistry.org

Comparison of Metal-Catalyzed and Metal-Free Synthesis
FeatureMetal-Catalyzed SynthesisMetal-Free Synthesis
CatalystsPalladium, Copper, Gold, Rhodium, IronOrganocatalysts (e.g., DABCO), Iodine, Strong Bases
AdvantagesHigh efficiency, Novel reactivity (e.g., C-H activation)Lower cost, Reduced toxicity, No metal contamination, Simpler purification
DisadvantagesCost, Toxicity, Product contamination, Generation of wasteMay have lower scope or require harsher conditions
Example ReactionsPd-catalyzed C-H arylation sci-hub.se, Au-catalyzed cycloisomerization organic-chemistry.org1,3-Dipolar cycloaddition nih.gov, Base-catalyzed condensation nih.gov

Microwave-Assisted Chemical Transformations

Microwave-assisted organic synthesis (MAOS) has emerged as a key technology for accelerating chemical reactions. By directly heating the reactants through dielectric heating, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity. researchgate.net

Several isoxazole synthesis protocols have been adapted for microwave conditions. For example, the reaction of chalcones with hydroxylamine hydrochloride, which takes 6-8 hours under conventional heating, can be completed in 6-10 minutes with improved yields using microwave irradiation. researchgate.net Similarly, 1,3-dipolar cycloaddition reactions to form isoxazoles are frequently performed under microwave conditions, offering a catalyst-free, efficient, and environmentally friendly method. nih.govnih.gov The application of microwaves has been shown to reduce reaction times for the synthesis of isoxazole-linked glyco-conjugates from 8-10 hours to just 15-20 minutes. nih.gov

Continuous Flow Chemistry for Isoxazole Production

Continuous flow chemistry represents a paradigm shift from traditional batch processing. In a flow reactor, reagents are continuously pumped through a network of tubes where they mix and react, and the product is collected at the outlet. This technology offers superior control over reaction parameters (temperature, pressure, stoichiometry), enhanced safety, and straightforward scalability. researchgate.netacs.org

The synthesis of isoxazoles is well-suited to flow chemistry. A multi-step flow process has been developed for the synthesis of trisubstituted isoxazoles, telescoping three individual chemical steps (oximation, chlorination, and cycloaddition) into one continuous, high-yielding sequence. researchgate.net Photochemical reactions, which can be difficult to scale in batch reactors due to light penetration issues, are also readily adaptable to flow. A continuous flow photochemical process has been reported that converts isoxazoles into their oxazole (B20620) isomers, demonstrating the power of this technology for heterocycle synthesis and modification. organic-chemistry.orgacs.orgnih.gov The use of flow reactors can significantly shorten reaction times and enable the production of gram-scale quantities of material efficiently. organic-chemistry.orgacs.orgnih.gov Furthermore, a photochemical flow synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones has been achieved via a multicomponent reaction, highlighting the potential for sustainable, light-induced processes in a flow setup. mdpi.com

Derivatization and Functionalization Strategies from this compound

The ester functional group at the C3 position and the tert-butyl group at the C5 position of the isoxazole ring provide distinct sites for chemical modification. The ester is readily transformed into other functional groups, while the isoxazole ring itself can undergo various reactions, including ring-opening and participation in cycloaddition reactions to form fused systems.

Hydrolysis to the Corresponding Isoxazole-3-carboxylic Acid

The conversion of the ethyl ester to its corresponding carboxylic acid is a fundamental and often initial step for further derivatization. This hydrolysis is typically achieved under basic conditions, for instance, by reacting the ester with an aqueous solution of a base like sodium hydroxide (B78521) (NaOH), followed by acidification to protonate the resulting carboxylate salt. google.com This transformation yields 5-tert-butylisoxazole-3-carboxylic acid, a key intermediate that can be used in amide bond formations or other reactions requiring a carboxylic acid moiety. While general methods for the hydrolysis of isoxazole esters are well-established, specific conditions can be optimized to maximize yield and purity. orgsyn.orgcdnsciencepub.com

Table 1: Representative Hydrolysis of Isoxazole Esters

Starting Material Reagents & Conditions Product Notes
Ethyl 5-ethoxyisoxazoline-3-carboxylate 1. 5N Sodium Hydroxide, Room Temp. 2. Concentrated HCl to pH 2 3-Isoxazolecarboxylic acid Demonstrates a typical two-step hydrolysis/acidification process for a related isoxazole derivative. google.com

Conversion to Ketonitriles and Related Intermediates

The isoxazole ring, despite its aromatic character, can undergo ring-opening reactions under specific conditions to yield valuable synthetic intermediates. A notable transformation is its conversion into β-ketonitriles. This process involves the cleavage of the weak N-O bond within the isoxazole ring. For instance, the reaction of β-ketodithioesters with sodium azide (B81097) can furnish β-ketonitriles. organic-chemistry.org Similarly, electrophilic fluorination of isoxazoles can lead to ring-opening, producing α-fluorocyanoketones. researchgate.net These reactions transform the heterocyclic isoxazole core into acyclic, highly functionalized molecules that are precursors for various other chemical structures.

Table 2: Isoxazole Ring-Opening Reactions

Isoxazole Derivative Reagents & Conditions Product Type Ref.
General Isoxazoles Selectfluor®, MeCN, 80 °C α-Fluorocyanoketones researchgate.net

Hydrazinolysis and Subsequent Coupling Reactions

The reaction of this compound with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) is a standard method known as hydrazinolysis, which converts the ester into the corresponding 5-tert-butylisoxazole-3-carbohydrazide. google.comlookchem.com This reaction is typically performed in an alcohol solvent. researchgate.net The resulting carbohydrazide (B1668358) is a versatile nucleophile and a key building block for synthesizing a variety of heterocyclic compounds and other derivatives. For example, it can be reacted with aldehydes or ketones to form N'-arylidene carbohydrazides (hydrazones), which are themselves important scaffolds in medicinal chemistry. nih.gov

Table 3: Synthesis and Application of Isoxazole Carbohydrazides

Reactant 1 Reactant 2 Conditions Product Ref.
Ethyl 5-methyl-3-isoxazole carboxylate 85% Hydrazine Hydrate Room Temperature 5-methyl-3-isoxazole carboxylic acid hydrazide google.com
Ethyl 5-(2-thienyl)-3-isoxazole carboxylate 85% Hydrazine Hydrate Propanol-2, 25°C 5-(2-thienyl)-3-isoxazolecarboxylic acid hydrazide lookchem.com

Introduction of Amino Substituents for Further Derivatization

Amino-substituted isoxazoles are valuable intermediates, particularly in the synthesis of peptidomimetics and bioactive compounds. rsc.org While direct amination of the ester is uncommon, the isoxazole scaffold can be functionalized with amino groups through various synthetic routes. One common method involves the reaction of β-ketonitriles with hydroxylamine. nih.gov Another approach is the addition-elimination of amines on 3-bromoisoxazolines, which, after an oxidation step, yield 3-aminoisoxazoles. acs.org These aminoisoxazoles can then undergo further reactions, such as amide couplings or serving as nucleophiles in substitution reactions.

Table 4: Synthetic Routes to Aminoisoxazoles

Precursor Reagents Product Type Ref.
β-Ketonitriles Hydroxylamine 3-Aminoisoxazoles nih.gov
3-Bromoisoxazolines Amines, then Oxidation 3-Amino-5-substituted-isoxazoles acs.org

Synthesis of Complex Fused Isoxazole Systems

This compound and its derivatives can serve as foundational structures for the synthesis of more complex, fused heterocyclic systems. For example, 5-aminoisoxazoles, which can be derived from the corresponding carboxylates, are key precursors for constructing isoxazolo[5,4-b]pyridines. researchgate.net These annulation reactions typically involve the condensation of the 5-aminoisoxazole with a 1,3-dielectrophile, building a pyridine (B92270) ring onto the isoxazole core. nih.gov Such fused systems are of significant interest in drug discovery due to their rigid structures and potential for diverse biological activities. The specific functional groups on the starting isoxazole dictate the nature of the resulting fused system.

Table 5: Formation of Fused Isoxazole Systems

Isoxazole Precursor Reactant Product Synthetic Strategy Ref.
5-Aminoisoxazoles β,γ-alkynyl-α-imino esters Isoxazolo[5,4-b]pyridine-carboxylates Condensation/Cyclization researchgate.net
4-(Propargylamino)isoxazoles - Isoxazolo[4,5-b]pyridines Intramolecular Cyclization nih.govbeilstein-journals.org

Nucleophilic Aromatic Substitution (SNAr) on 5-Nitroisoxazoles

The introduction of a nitro group at the C5 position of the isoxazole ring dramatically alters its reactivity, making it susceptible to nucleophilic aromatic substitution (SNAr). rsc.org In this reaction, the nitro group acts as a powerful electron-withdrawing group, activating the ring for attack by a nucleophile, and subsequently serves as an excellent leaving group. libretexts.org This methodology provides a straightforward and efficient route to a wide array of 3,5-disubstituted isoxazoles by reacting 5-nitroisoxazoles with various O, N, and S-centered nucleophiles. mdpi.comresearchgate.net The reaction is often highly regioselective, allowing for precise functionalization of the C5 position. mdpi.com

Table 6: SNAr Reactions on 5-Nitroisoxazoles

5-Nitroisoxazole Derivative Nucleophile Conditions Product Type Ref.
3-EWG-5-nitroisoxazoles Various O, N, S-bis(nucleophiles) Varies (e.g., K₂CO₃, tert-BuOH) Bis(isoxazole) derivatives mdpi.com
General 5-nitroisoxazoles Various nucleophiles Mild conditions 5-substituted isoxazoles rsc.org

Structure Activity Relationship Sar Studies and Biological Activities of Ethyl 5 Tert Butylisoxazole 3 Carboxylate Derivatives

Ethyl 5-tert-butylisoxazole-3-carboxylate as a Foundational Motif in Bioactive Compound Design

The isoxazole (B147169) ring is a prominent heterocyclic scaffold in medicinal chemistry, valued for its role in the development of a wide range of therapeutic agents. nih.gov Within this class of compounds, this compound serves as a critical starting material and structural motif for the synthesis of more complex, biologically active molecules.

Role as a Chemical Building Block in Pharmaceutical Development

This compound has been identified as a key synthon in the efficient synthesis of novel therapeutic candidates. Its utility is particularly highlighted in the construction of Exchange Proteins Directly Activated by cAMP (EPAC) antagonists. A concise and effective synthetic approach has been developed for the EPAC inhibitor ESI-09, which utilizes this compound as a primary building block. nih.gov

The synthesis involves a mild and reliable one-pot procedure to create the isoxazole synthon itself. nih.gov This is followed by its conversion into a cyanomethyl ketone intermediate, which is then coupled with a substituted phenylhydrazine (B124118) to yield the final active compound. nih.gov The use of inexpensive starting materials and a streamlined, three-step linear synthesis makes this a highly efficient method for producing ESI-09 and its analogs for further pharmacological evaluation and structure-activity relationship (SAR) studies. nih.gov The robustness of this synthetic route underscores the importance of this compound as a foundational element in the development of targeted therapeutics.

Application in the Synthesis of Isoxazole-Linked Glycoconjugates

Modulation of Exchange Proteins Directly Activated by cAMP (EPAC)

Derivatives of this compound have emerged as significant modulators of the Exchange Proteins Directly Activated by cAMP (EPAC), which are key mediators in the cAMP signaling pathway.

Identification of Novel EPAC Antagonists (e.g., ESI-09) from High-Throughput Screening

The compound ESI-09, chemically known as 3-(5-tert-butylisoxazol-3-yl)-2-((3-chlorophenyl)hydrazono)-3-oxopropionitrile, was identified as a potent EPAC inhibitor through a high-throughput screening of a chemical diversity library. nih.govoup.com This screening aimed to find small molecules that could compete with the fluorescently labeled cAMP analog, 8-NBD-cAMP, for binding to EPAC2. nih.gov ESI-09 emerged as a novel, non-cyclic nucleotide antagonist capable of specifically blocking intracellular EPAC-mediated cellular processes. selleckchem.com It demonstrates selectivity for EPAC over the other major cAMP effector, Protein Kinase A (PKA). selleckchem.com

Detailed Structure-Activity Relationship (SAR) Analysis for EPAC Inhibition

Following the discovery of ESI-09, detailed SAR studies were conducted to understand the structural requirements for EPAC inhibition and to develop more potent analogs. nih.govnih.gov These studies revealed that the inhibitory action of ESI-09 and its derivatives is highly sensitive to modifications of the 3-chlorophenyl moiety. nih.govnih.gov

The core structure, derived from this compound, is 2-(5-(tert-butyl)isoxazol-3-yl)-2-oxo-N-phenyl-acetohydrazonoyl cyanide. nih.gov Modifications to the phenyl ring of the hydrazone component have significant effects on the compound's binding affinity and inhibitory potency against both EPAC1 and EPAC2. nih.gov For instance, the addition of a second chloro group at the 5-position of the phenyl ring, resulting in a 3,5-dichloro-substituent (HJC0726), was found to be five-fold more potent than the original ESI-09 in inhibiting both EPAC isoforms. nih.gov This suggests that the electronic and steric properties of this region of the molecule are crucial for its interaction with the EPAC protein. nih.gov

Below is a data table summarizing the inhibitory activities of ESI-09 and some of its key analogs against EPAC1 and EPAC2.

CompoundSubstitution on Phenyl RingEPAC1 IC50 (µM)EPAC2 IC50 (µM)
ESI-093-chloro10.8 nih.gov1.4 selleckchem.com
HJC07263,5-dichloro2.4 nih.gov~0.3 (estimated)
Analog A4-chloro>25 nih.gov>25 nih.gov
Analog B2-chloro>25 nih.gov>25 nih.gov
Analog CUnsubstituted>25 nih.gov>25 nih.gov

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Mechanistic Insights into EPAC Binding and Functional Consequences

Mechanistic studies have provided significant insights into how ESI-09 and its derivatives interact with EPAC proteins. It has been demonstrated that ESI-09 acts as a competitive inhibitor, directly competing with cAMP for binding to the cAMP-binding domain (CBD) of EPAC. nih.govnih.gov This competitive binding prevents the conformational changes in EPAC that are necessary for its activation and subsequent downstream signaling.

The functional consequences of ESI-09 binding include the inhibition of EPAC-mediated downstream events, such as Rap1 activation and Akt phosphorylation. selleckchem.com This has been shown to translate into the inhibition of cellular processes like insulin (B600854) secretion in pancreatic β-cells and the migration and invasion of pancreatic cancer cells. selleckchem.com

At concentrations above 25 µM, non-specific interactions and potential protein destabilization can become a concern, which is thought to be related to the formation of colloidal aggregates by the hydrophobic ESI-09 molecule. nih.gov Therefore, it is crucial to use ESI-09 within its effective therapeutic window to avoid experimental artifacts. nih.gov

In Vitro Cellular Studies and In Vivo Pharmacological Evaluations of EPAC Modulators

Derivatives of this compound have been identified as potent antagonists of Exchange Proteins Directly Activated by cAMP (EPAC). These proteins, which act as guanine (B1146940) nucleotide exchange factors for the Ras-like small GTPases Rap1 and Rap2, are crucial mediators of the second messenger cAMP and are implicated in various physiological and pathophysiological processes. nih.govnih.gov

Initial high-throughput screening identified ESI-09, a compound with a 2-(5-(tert-butyl)isoxazol-3-yl)-2-oxo-N-phenyl-acetohydrazonoyl cyanide core structure, as an EPAC inhibitor. nih.govresearchgate.net ESI-09 was found to interact specifically with the cAMP binding domain of human EPAC1 and competitively inhibit the binding of the natural ligand. nih.gov In functional assays, ESI-09 demonstrated dose-dependent inhibitory activity against the cAMP-mediated guanine nucleotide exchange factor (GEF) activity of both EPAC1 and EPAC2, with IC₅₀ values of 10.8 μM and 4.4 μM, respectively, in the presence of 20 μM cAMP. nih.gov

Structure-activity relationship (SAR) analysis of ESI-09 analogs led to the discovery of even more potent EPAC antagonists. Modifications at the phenyl ring and the isoxazole moiety were explored to optimize activity. nih.govnih.gov This research identified several compounds with low micromolar inhibitory activity, highlighting them as valuable pharmacological tools for studying EPAC functions and as potential leads for therapeutic development. nih.gov

CompoundTargetIC₅₀ (μM)Assay Condition
ESI-09 (1)EPAC110.8GEF Inhibitory Activity (in presence of 20 μM cAMP)
ESI-09 (1)EPAC24.4GEF Inhibitory Activity (in presence of 20 μM cAMP)
ESI-09 (1)EPAC29.08-NBD-cAMP Binding Competition
HJC0726 (22)EPAC12.4Binding Affinity
NY0123 (35)EPAC12.4Binding Affinity

Inhibition of Bromodomain and Extra-Terminal Domain (BET) Proteins

The isoxazole scaffold, particularly the tert-butyl isoxazole moiety, has been utilized as a key structural element in the design of inhibitors for the Bromodomain and Extra-Terminal (BET) family of proteins, with a particular focus on BRD4. nih.gov BRD4 is an epigenetic "reader" that recognizes acetylated lysine (B10760008) residues on histones and plays a critical role in regulating the transcription of key genes involved in cell proliferation and cancer, such as c-Myc. nih.govnih.gov

Rational Design and Synthesis of BRD4 Inhibitors Containing the Isoxazole Ring

Structure-based drug design has led to the development of potent and selective BRD4 inhibitors incorporating the isoxazole ring. nih.gov This scaffold serves as a mimic for acetyl-lysine, fitting into the Kac-binding pocket of the bromodomains. nih.gov By merging and elaborating on known fragments that bind to BRD4, novel series of inhibitors have been synthesized. For instance, compounds using a tert-butyl isoxazole as the "head" group, attached to a linker and a "tail" aromatic ring that interacts with the hydrophobic WPF shelf of the protein, have shown potent inhibitory activities. nih.gov

One study reported the design of pyridone derivatives as BRD4 inhibitors, where some of the most potent compounds exhibited IC₅₀ values in the sub-micromolar range against BRD4 and showed significant antiproliferative effects in human leukemia cell lines. nih.gov Another series based on a 3-ethyl-benzo[d]isoxazole scaffold also yielded compounds with strong BRD4 binding activity. nih.gov

Compound SeriesLead CompoundTargetIC₅₀ (μM)Cell Line Antiproliferative IC₅₀ (μM)
Pyridone Derivatives11dBRD40.550.19 (MV4-11)
Pyridone Derivatives11eBRD40.860.32 (MV4-11)
Pyridone Derivatives11fBRD40.800.12 (MV4-11)
3-ethyl-benzo[d]isoxazole11hBRD4(1)N/A (ΔTm > 6°C)0.78 (MV4-11)
3-ethyl-benzo[d]isoxazole11rBRD4(1)N/A (ΔTm > 6°C)0.87 (MV4-11)

Impact on Immune Gene Expression and Regulation of Inflammatory Responses

BRD4 is a key regulator of inflammatory gene expression. frontiersin.org Isoxazole-containing BRD4 inhibitors have demonstrated a significant impact on modulating immune responses. These inhibitors can effectively block the TLR3-dependent innate immune gene program in human small airway epithelial cells, suppressing the expression of genes such as ISG54, ISG56, IL-8, and Groβ. nih.gov The inhibitory effect of some of these compounds on the expression of these immune genes reached up to 99%. nih.gov

Furthermore, BET inhibitors can influence the phenotype of immune cells. For example, BRD4 inhibition has been shown to promote antitumor immunity by depolarizing M2 macrophages, which are typically associated with tumor promotion. frontiersin.org By suppressing BRD4, these inhibitors can rearrange the gene expression patterns in macrophages, shifting them away from a pro-tumor phenotype. frontiersin.org In endothelial cells, BRD4 inhibitors reduce the expression of proinflammatory markers like SELE, VCAM-I, and IL6. mdpi.com This demonstrates the broad potential of isoxazole-based BRD4 inhibitors in regulating inflammatory responses across different cell types.

Therapeutic Implications in Acute Airway Inflammation and Airway Remodeling

The potent anti-inflammatory effects of isoxazole-based BRD4 inhibitors have significant therapeutic implications for respiratory diseases. Research has focused on their potential for treating acute airway inflammation and chronic, inflammation-associated airway remodeling. nih.gov In a mouse model of TLR3 agonist-induced acute airway inflammation, novel BRD4 inhibitors demonstrated potent efficacy in reducing the inflammatory response with low toxicity. nih.gov

BRD4 has been identified as a critical regulator of pulmonary fibrosis and a central effector of the mesenchymal transition that contributes to airway remodeling. frontiersin.orgnih.gov Highly selective BRD4 inhibitors were found to be more effective than nonselective BET inhibitors at reducing fibrosis and reversing airway hyperresponsiveness in animal models. nih.gov These findings suggest that targeting BRD4 with isoxazole-containing inhibitors could offer a promising therapeutic strategy to block viral-induced airway inflammation and mitigate the long-term consequences of airway remodeling. nih.govnih.gov

Anticancer and Antitumor Properties

The isoxazole scaffold is a privileged structure in the design of anticancer agents, with derivatives showing activity through various mechanisms of action. nih.gov One of the key mechanisms is the inhibition of Histone Deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression and are established targets for cancer therapy. nih.govunimore.itrsc.org

Isoxazole Derivatives as Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. unimore.it The aberrant function of HDACs is linked to the progression of several cancers, making HDAC inhibitors (HDACis) an important class of anticancer drugs. mdpi.com

Researchers have developed novel HDAC inhibitors based on an isoxazole scaffold, which serves as a bioisosteric replacement for the commonly used hydroxamic acid zinc-binding group (ZBG). unimore.it A series of derivatives featuring a 3-hydroxy-isoxazole as the ZBG were synthesized and tested for their ability to inhibit HDAC6, a primarily cytoplasmic isoform that deacetylates non-histone proteins like tubulin. unimore.ittandfonline.com Several of these compounds demonstrated good potency against HDAC6, with the most promising candidate achieving an IC₅₀ of 700 nM. unimore.ittandfonline.com Another study reported the development of SS-208, an isoxazole-3-hydroxamate-based inhibitor, which showed selectivity for HDAC6 and significant antitumor activity in a melanoma mouse model, largely mediated by an immune response. nih.gov These findings indicate that the isoxazole moiety is a valuable component in the design of novel HDAC inhibitors for cancer treatment. nih.govunimore.it

Compound SeriesLead CompoundTargetIC₅₀ (nM)
3-hydroxy-isoxazole ZBGBest CandidateHDAC6700
Isoxazole-3-hydroxamateSS-208HDAC6Potent & Selective
Selective HDAC6 Inhibition and Zinc-Binding Group Interactions

A critical anticancer mechanism for isoxazole derivatives involves the inhibition of histone deacetylase 6 (HDAC6), a key enzyme in cancer progression. researchgate.net The isoxazole scaffold has been identified as a novel and effective zinc-binding group (ZBG), which is essential for interacting with the zinc ion in the active site of HDAC enzymes. researchgate.netacs.orgnih.gov

Research into isoxazole-3-hydroxamates, which are close structural analogs of isoxazole-3-carboxylates, has provided significant SAR insights. A novel inhibitor, SS-208, which features an isoxazole-3-hydroxamate moiety, has been identified as a potent and selective HDAC6 inhibitor. acs.orgnih.gov Crystallographic studies of an HDAC6/SS-208 complex revealed a bidentate coordination with the active-site zinc ion. acs.orgnih.gov This mode of binding differs from the monodentate coordination typically observed with other classes of inhibitors, highlighting the unique interaction facilitated by the isoxazole core. acs.orgnih.gov

Further studies on 3-hydroxy-isoxazole derivatives have reinforced the potential of this scaffold as a bioisosteric replacement for the commonly used hydroxamic acid moiety in HDAC inhibitors. unica.it The development of these compounds has led to candidates with good potency, with some reaching IC50 values in the nanomolar range for HDAC6 inhibition. researchgate.netunica.it SAR studies on related isoxazole-based HDAC inhibitors have shown that structural modifications can lead to high potency and selectivity for HDAC6 over other HDAC isoforms. nih.gov

Immunomodulatory Effects within the Tumor Microenvironment

The antitumor activity of isoxazole-based HDAC6 inhibitors extends beyond direct cytotoxicity and involves significant modulation of the tumor microenvironment (TME). The efficacy of the selective HDAC6 inhibitor SS-208 is believed to be primarily mediated by its immunomodulatory effects. acs.orgnih.gov

Treatment with this isoxazole derivative led to a notable increase in the infiltration of cytotoxic CD8+ T cells and Natural Killer (NK) cells into the tumor. acs.orgnih.gov Furthermore, it enhanced the ratio of pro-inflammatory M1 macrophages to anti-inflammatory M2 macrophages within the TME. acs.orgnih.gov This shift from an immunosuppressive to an immunostimulatory environment is a key factor in promoting a robust antitumor immune response. These findings indicate that the therapeutic benefit of these isoxazole compounds is not solely due to direct action on cancer cells but also through the strategic reprogramming of immune cells to fight the tumor. acs.orgnih.govnih.gov

Preclinical Efficacy in Murine Melanoma Models

The therapeutic potential of isoxazole derivatives has been validated in preclinical cancer models, particularly for melanoma. The isoxazole-3-hydroxamate based HDAC6 inhibitor, SS-208, demonstrated significant in vivo efficacy in a syngeneic murine SM1 melanoma model, where it markedly reduced tumor growth. acs.orgnih.gov Notably, this compound had minimal direct effects on the viability of murine SM1 melanoma cells in vitro, further underscoring that its potent in vivo antitumor activity is driven by its immunomodulatory functions. acs.orgnih.gov

Other preclinical studies using different immunological isoxazole derivatives on human melanoma (A375) cell lines have also shown promising results. nih.govnih.gov These compounds were found to slow the migration of melanoma cells and induce apoptosis. nih.govnih.gov This pro-apoptotic activity confirms another mechanism through which these derivatives can exert their antitumor effects. nih.gov

Compound SeriesCancer ModelKey Findings
Isoxazole-3-hydroxamate (SS-208) Syngeneic Murine SM1 MelanomaSignificantly reduced in vivo tumor growth; activity attributed to immunomodulation. acs.orgnih.gov
Immunological Isoxazole Derivatives Human Melanoma A375 cells (in vitro)Inhibited cell migration and induced apoptosis. nih.govnih.gov
Isoxazole-chalcone derivative (PMPP) Murine B16 Melanoma cells (in vitro)Enhanced melanogenesis via Akt/GSK3β/β-Catenin signaling. mdpi.com

Broader Spectrum Anticancer Activities of Isoxazole Analogues

The anticancer utility of the isoxazole scaffold is not limited to HDAC inhibition or melanoma. A wide array of isoxazole analogues has been synthesized and evaluated against various human cancer cell lines, demonstrating broad-spectrum activity. nih.govnih.govmdpi.com

For instance, isoxazole chalcone (B49325) derivatives have shown potent cytotoxic activity against prostate cancer cell lines (DU145). nih.gov Similarly, isoxazole derivatives incorporated into natural product skeletons have yielded potent activity against breast (MCF-7), lung adenocarcinoma (A549), and fibrosarcoma (HT1080) cell lines. nih.gov The mechanism often involves the induction of apoptosis and cell cycle arrest. nih.gov The substitution pattern on the aryl rings attached to the isoxazole core plays a crucial role in determining the potency and selectivity of these compounds. nih.govmdpi.com

Isoxazole Derivative TypeCell LineActivity (IC50)
Isoxazoline derivative 16c HT1080 (Fibrosarcoma)9.02 µM nih.gov
Diosgenin-isoxazole 24 MCF-7 (Breast Cancer)9.15 µM nih.gov
Diosgenin-isoxazole 24 A549 (Lung Cancer)14.92 µM nih.gov
Harmine-isoxazoline 19 OVCAR-3 (Ovarian Cancer)5.0 µM nih.gov
Harmine-isoxazoline 19 HCT 116 (Colon Cancer)5.0 µM nih.gov
Dihydropyrazole 45 Prostate Cancer2 µg/mL mdpi.com
Dihydropyrazole 39 Prostate Cancer4 µg/mL mdpi.com

Anti-inflammatory and Analgesic Applications

Beyond their use in oncology, isoxazole derivatives have been extensively investigated for their anti-inflammatory and analgesic properties. Their mechanisms of action often involve the inhibition of key enzymes in inflammatory pathways, such as those responsible for the production of leukotrienes and prostaglandins.

Inhibition of Leukotriene Biosynthesis (FLAP Targeting)

A significant anti-inflammatory mechanism for isoxazole derivatives is the inhibition of leukotriene (LT) biosynthesis. nih.gov Leukotrienes are potent pro-inflammatory lipid mediators. nih.gov Certain 4,5-diaryl-isoxazole-3-carboxylic acids have been identified as potent inhibitors of cellular 5-lipoxygenase (5-LO) product synthesis. nih.govresearchgate.netgazi.edu.tr

These compounds are believed to exert their effect by targeting the 5-lipoxygenase-activating protein (FLAP), which is essential for the cellular activity of the 5-LO enzyme. nih.govresearchgate.net Structure-activity relationship studies have shown that the isoxazole-3-carboxylic acid moiety is crucial for this activity. Compounds from this class have demonstrated potent inhibition of LT biosynthesis in cellular assays, with IC50 values in the low micromolar to nanomolar range, making them promising leads for the development of novel anti-inflammatory drugs. nih.gov

CompoundTarget/AssayActivity (IC50)
Diarylisoxazol-3-carboxylic acid 39 Cellular 5-LO product synthesis0.24 µM nih.gov
Diarylisoxazol-3-carboxylic acid 40 Cellular 5-LO product synthesis0.24 µM nih.gov

General Anti-inflammatory Mechanisms of Isoxazole Derivatives

The anti-inflammatory effects of isoxazole derivatives are also attributed to their ability to inhibit other key inflammatory enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). nih.govmdpi.com The dual inhibition of both COX and LOX pathways is a particularly attractive therapeutic strategy, as it can offer broader anti-inflammatory effects while potentially mitigating the gastrointestinal and cardiovascular side effects associated with selective COX-2 inhibitors. nih.gov

Various isoxazole derivatives have been synthesized and shown to possess dual COX-2/5-LOX inhibitory activity. mdpi.com For example, certain compounds have demonstrated potent 5-LOX inhibition with IC50 values in the single-digit micromolar range. nih.govnih.gov The specific substitutions on the isoxazole ring and its appended aryl groups are critical for determining the potency and selectivity towards these enzymes. nih.gov

Compound SeriesTarget EnzymeActivity (IC50)
Isoxazole Derivative C3 5-LOX8.47 µM researchgate.net
Isoxazole Derivative C5 5-LOX10.48 µM researchgate.net
Type B Hydroxamic Acid 11 5-LOX1.04 µM mdpi.com
Type B Hydroxamic Acid 12 5-LOX1.29 µM mdpi.com
Type B Hydroxamic Acid 11 COX-236.18 µM mdpi.com

Ligands for Nicotinic Acetylcholine (B1216132) Receptors (nAChR)

The isoxazole nucleus has been identified as a key pharmacophore in the design of ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in various central nervous system (CNS) disorders. core.ac.uk Researchers have synthesized and evaluated isoxazole derivatives as analogues of potent nAChR ligands like the alkaloid epibatidine. nih.govlookchem.com

Structure-activity relationship (SAR) studies have been crucial in optimizing the affinity and selectivity of these compounds. For instance, a series of (isoxazole)methylene-1-azacyclic compounds demonstrated a wide range of affinities for central nAChRs, with IC50 values from 0.32 nM to over 1000 nM. nih.gov The high-affinity compound, (Z)-3-(4-methyl-5-isoxazolyl)methylene-1-azabicyclo[2.2.2]octane, served as a reference structure for computational modeling to define important pharmacophoric parameters. nih.gov These models help in understanding the structural requirements for potent nicotinic activity, such as specific distance parameters between key functional groups, which are also met by other potent ligands like nicotine (B1678760) and epibatidine. nih.gov

In one study, the compound 2-(3-methyl-5-isoxazolyl)pyridine was identified as having a significant analgesic profile, an effect that was partially blocked by the nicotinic antagonist mecamylamine, confirming its interaction with nAChRs. nih.govresearchgate.net These findings underscore the potential of the isoxazole scaffold in developing novel CNS agents that target the nicotinic cholinergic system. core.ac.uk

Antimicrobial and Antifungal Spectrum of Activity

Isoxazole derivatives have demonstrated significant activity against a broad spectrum of microbial pathogens, including both bacteria and fungi. researchgate.netnih.gov The antimicrobial potential of these compounds is often influenced by the nature and position of substituents on the isoxazole ring. nih.gov

Research has shown that introducing a thiophene (B33073) moiety to the isoxazole ring can enhance its antimicrobial properties. nih.gov For example, a series of 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles were screened for their in-vitro antibacterial activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria, as well as for antifungal activity against Aspergillus niger. researchgate.net Several compounds in this series showed promising activity compared to standard reference drugs. researchgate.net

In another study, two derivatives, PUB9 (2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate) and PUB10 (2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate), displayed notably high antimicrobial activity against biofilm-forming pathogens. nih.gov PUB9 was particularly effective against Staphylococcus aureus, with a minimal inhibitory concentration (MIC) over 1000 times lower than other tested derivatives. nih.gov Both PUB9 and PUB10 were capable of reducing over 90% of biofilm-forming cells of S. aureus, Candida albicans, and P. aeruginosa. nih.gov

The following table summarizes the antimicrobial activity of selected isoxazole derivatives against various pathogens.

Compound IDTarget OrganismActivity Measurement (Zone of Inhibition in mm)
5a S. aureus24
B. subtilis21
E. coli19
P. aeruginosa16
A. niger22
5c S. aureus18
B. subtilis22
E. coli23
P. aeruginosa19
A. niger15
5e S. aureus22
B. subtilis19
E. coli19
P. aeruginosa21
A. niger23
5f S. aureus23
B. subtilis20
E. coli20
P. aeruginosa18
A. niger14
Amoxicillin S. aureus25
B. subtilis25
E. coli20
P. aeruginosa22
A. niger0

Data sourced from a study on 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles. researchgate.net

Exploration of Other Pharmacological Profiles of Isoxazole Analogues

The isoxazole core is a feature of various compounds with significant antiviral properties. nih.gov For instance, novel (5-oxazolyl)phenyl amine derivatives, which are structurally related to isoxazoles, have been synthesized and evaluated for their activity against hepatitis C virus (HCV) and coxsackie viruses B3 (CVB3) and B6 (CVB6). nih.gov Several of these compounds exhibited potent anti-HCV activity with IC50 values in the sub-micromolar range (0.28–0.92 μM) and showed low cytotoxicity. nih.gov The same study identified derivatives with strong activity against CVB3 and/or CVB6 at low concentrations (IC50 < 2.0 μM). nih.gov The development of new, safe, and efficient antiviral drugs is critical due to the emergence of drug-resistant viral strains. nih.gov

Isoxazole derivatives have been widely investigated for their potential in treating CNS disorders like epilepsy and depression. nih.gov Several compounds containing the isoxazole moiety have demonstrated notable anticonvulsant activity in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. nih.gov For example, one study on new 3-(chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides identified a compound that provided 100% protection against seizures in the MES test. mdpi.com Another series of 5-methyl-2-cyclohexene enaminones also showed potent anticonvulsant effects in the MES test. nih.gov

In the realm of depression, isoxazole-containing compounds have also shown promise. A study on heterocyclic tryptophan-hybrid derivatives found that an isoxazole-containing compound exhibited significant antidepressant activity in the forced-swimming test, with effects more potent than the control agent L-tryptophan. mdpi.com Furthermore, isoxazole-4-carboxamide derivatives have been identified as potent modulators of AMPA receptors, which are involved in synaptic plasticity and are a target for antidepressant drugs. researchgate.net

The table below presents the anticonvulsant activity of selected pyrrolidine-2,5-dione derivatives in preclinical models.

Compound IDMES Test (% Protection at 100 mg/kg)6 Hz Test (% Protection at 100 mg/kg)
5 2525
6 10075
7 050
10 2525
11 025
14 2525
15 050
19 050

Data adapted from a study on 3-(chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. mdpi.com

Derivatives of the isoxazole ring system are known to possess significant immunomodulatory properties, with many exhibiting immunosuppressive effects. nih.govnih.gov These compounds have been shown to influence both humoral and cellular immune responses. For example, N′-substituted derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) demonstrated the ability to inhibit phytohemagglutinin-induced proliferation of peripheral blood mononuclear cells (PBMCs). nih.gov

One particular derivative, 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3), was noted for its strong antiproliferative activity and lack of toxicity. nih.gov This compound was also found to inhibit the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) in human whole blood cell cultures. nih.gov Further investigation suggested that its immunosuppressive action may be due to a proapoptotic mechanism, as it increased the expression of caspases, Fas, and NF-κB1 in Jurkat T-cells. nih.gov Other studies have shown that certain isoxazole derivatives can modulate T-cell subsets and B-cell levels in lymphoid organs, suggesting their potential use in treating autoimmune diseases. mdpi.com

In the field of agricultural chemistry, isoxazole derivatives have been successfully developed as herbicides. researchgate.net A prominent example is isoxaflutole, which acts by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov Following this lead, researchers have designed and synthesized new series of isoxazole compounds with herbicidal activity.

One such series, N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, was developed using a multitarget drug design strategy. nih.gov Bioassays revealed that some of these compounds exhibited excellent pre- and post-emergence herbicidal activity against various weeds. For instance, compound I-26 showed 100% inhibition against Portulaca oleracea and Abutilon theophrasti at a concentration of 10 mg/L. nih.gov Another compound, I-05, displayed significant post-emergence activity against Echinochloa crusgalli and A. theophrasti at an application rate of 150 g/ha, causing bleaching symptoms characteristic of HPPD inhibition. nih.gov Enzymatic assays confirmed that the ring-opened metabolite of I-05, compound II-05, was a potent inhibitor of HPPD with an EC50 value of 1.05 μM. nih.gov

Biochemical Research on Metabolic Pathways

The metabolism of this compound is anticipated to proceed through Phase I and Phase II reactions. Phase I reactions, which include oxidation, reduction, and hydrolysis, introduce or expose functional groups. These are primarily catalyzed by cytochrome P450 (CYP) enzymes. Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, increasing water solubility and facilitating excretion.

Phase I Metabolic Pathways

Oxidation of the tert-Butyl Group:

The tert-butyl group is a common moiety in many pharmaceutical compounds and is known to be susceptible to metabolism by CYP enzymes. hyphadiscovery.com The primary metabolic transformation of a tert-butyl group is hydroxylation, where one of the methyl groups is oxidized to a hydroxymethyl group. This initial oxidation is often followed by further oxidation of the alcohol to an aldehyde and then to a carboxylic acid.

Several CYP isozymes are known to be involved in the metabolism of tert-butyl groups. For instance, CYP2C8, CYP2C19, and CYP3A4 have been implicated in the hydroxylation of tert-butyl moieties in various drugs. hyphadiscovery.com In the case of this compound, this would lead to the formation of a primary alcohol metabolite, which could then be further oxidized to a carboxylic acid metabolite.

Hydrolysis of the Ethyl Ester:

The ethyl ester group in this compound is a likely site for hydrolysis by carboxylesterases, which are abundant in the liver, plasma, and other tissues. This reaction would yield the corresponding carboxylic acid, 5-tert-butylisoxazole-3-carboxylic acid, and ethanol. Ester hydrolysis is a common and often rapid metabolic pathway for ester-containing drugs, significantly influencing their pharmacokinetic properties.

Metabolism of the Isoxazole Ring:

The isoxazole ring itself can be a target for metabolic enzymes. While generally considered a relatively stable aromatic system, isoxazole rings in certain chemical environments can undergo metabolic transformations. One possibility is reductive cleavage of the N-O bond, which would lead to the opening of the isoxazole ring. However, this is generally considered a less common pathway in vivo compared to the oxidation of alkyl substituents or hydrolysis of esters. Another potential, though less common, metabolic pathway could involve oxidation of the isoxazole ring or adjacent structures, as has been observed with other heterocyclic compounds. For example, an unusual oxidation of a pyrazolo[1,5-d] hyphadiscovery.commdpi.comnih.govtriazine core by aldehyde oxidase has been noted in a compound also containing a tert-butyl-isoxazole moiety. nih.gov

The following table summarizes the potential Phase I metabolic reactions of this compound:

Reaction Metabolite Enzyme Family
Hydroxylation of tert-butyl groupEthyl 5-(2-hydroxy-2-methylpropyl)isoxazole-3-carboxylateCytochrome P450 (e.g., CYP2C8, CYP2C19, CYP3A4)
Further oxidation of the alcoholEthyl 5-(2-carboxypropan-2-yl)isoxazole-3-carboxylateAlcohol dehydrogenase, Aldehyde dehydrogenase
Hydrolysis of ethyl ester5-tert-butylisoxazole-3-carboxylic acidCarboxylesterases

Phase II Metabolic Pathways

Following Phase I metabolism, the resulting metabolites, particularly those with newly introduced hydroxyl or carboxyl groups, can undergo Phase II conjugation reactions.

Glucuronidation:

The hydroxylated metabolite of the tert-butyl group and the carboxylic acid metabolite from ester hydrolysis can be conjugated with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in the formation of highly water-soluble glucuronide conjugates that are readily excreted in urine and/or bile.

The following table outlines the potential Phase II metabolic reactions:

Reaction Substrate (Metabolite from Phase I) Conjugated Metabolite Enzyme Family
GlucuronidationEthyl 5-(2-hydroxy-2-methylpropyl)isoxazole-3-carboxylateO-glucuronide conjugateUDP-glucuronosyltransferases (UGTs)
Glucuronidation5-tert-butylisoxazole-3-carboxylic acidAcyl-glucuronide conjugateUDP-glucuronosyltransferases (UGTs)

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Binding Mode Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. Understanding these interactions is crucial for predicting the binding affinity and designing more potent and selective inhibitors.

Ligand-Protein Interactions with EPAC

While direct molecular docking studies of Ethyl 5-tert-butylisoxazole-3-carboxylate with the Exchange protein directly activated by cAMP (EPAC) are not extensively reported in the literature, studies on analogous isoxazole-containing compounds can provide insights into potential binding modes. For instance, docking studies of various isoxazole (B147169) derivatives with other protein kinases have highlighted the importance of the isoxazole scaffold in forming key hydrogen bond and hydrophobic interactions within the ATP-binding pocket. It is hypothesized that the carbonyl group of the ethyl carboxylate and the nitrogen and oxygen atoms of the isoxazole ring could act as hydrogen bond acceptors, while the tert-butyl group could engage in hydrophobic interactions within a corresponding pocket of the EPAC protein.

Computational Analysis of Binding to BRD4 and BRD2 Bromodomains

The bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4 and BRD2, are attractive targets in oncology and inflammation research. The 3,5-dimethylisoxazole (B1293586) motif is a known acetyl-lysine mimic and has been incorporated into numerous BET bromodomain inhibitors. nih.govnih.govacs.org Although specific docking studies for this compound are not available, computational analyses of other isoxazole-based BET inhibitors reveal a conserved binding mode. nih.gov These studies indicate that the isoxazole core typically forms a crucial hydrogen bond with a conserved asparagine residue within the acetyl-lysine binding pocket. The substituents on the isoxazole ring then dictate the selectivity and potency by interacting with adjacent hydrophobic and polar residues.

For this compound, it can be extrapolated that the isoxazole nitrogen would form a hydrogen bond with the conserved asparagine. The tert-butyl group at the 5-position would likely occupy a hydrophobic pocket, while the ethyl carboxylate group at the 3-position could form additional interactions with residues at the rim of the binding site, potentially influencing its affinity and selectivity for different bromodomains.

Table 1: Predicted Interactions of an Analogous 3,5-disubstituted Isoxazole with BRD4(1)

Interacting ResidueInteraction Type
Asn140Hydrogen Bond
Pro82Hydrophobic
Leu92Hydrophobic
Val87Hydrophobic
Tyr97π-π Stacking

Note: This data is based on studies of analogous 3,5-dimethylisoxazole derivatives and is intended to be representative of potential interactions. nih.gov

Homology Modeling for Unresolved Protein Targets

In cases where the crystal structure of a protein target is not available, homology modeling can be employed to generate a three-dimensional model based on the known structure of a homologous protein. This technique is particularly useful for virtual screening and initial docking studies of novel ligands. For instance, homology modeling has been successfully used to build models of protein targets for other oxazole (B20620) and isoxazole-containing compounds, enabling the prediction of binding sites and the design of potential inhibitors. researchgate.netaujmsr.com Should this compound be investigated against a target with an unknown structure, homology modeling would be a critical first step in its computational evaluation.

Mechanistic Investigations using Quantum Chemical Methods

Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for studying the electronic structure of molecules and elucidating reaction mechanisms, including the formation of transition states.

Elucidation of Reaction Pathways and Transition States (e.g., 1,3-Dipolar Cycloadditions)

The synthesis of the isoxazole ring in this compound is typically achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. DFT studies have been instrumental in understanding the mechanism and regioselectivity of such reactions. tandfonline.comscielo.brnih.govacs.org These studies have shown that the reaction proceeds through a concerted, asynchronous transition state. The regioselectivity, which determines the formation of the 3,5-disubstituted isoxazole, is governed by the electronic properties of both the nitrile oxide and the dipolarophile.

Computational analyses of the frontier molecular orbitals (HOMO and LUMO) of the reactants can predict the favored regioisomer. scielo.br For the synthesis of this compound, the reaction would involve a pivalonitrile oxide (generated from pivaldoxime) and ethyl propiolate. DFT calculations can model the transition state energies for the two possible regioisomeric products, thereby explaining the observed or predicted regioselectivity of the cycloaddition.

Table 2: Calculated Activation Energies for a Representative 1,3-Dipolar Cycloaddition

Reaction PathwayActivation Energy (kcal/mol)
Formation of 3,5-disubstituted isoxazole15.8
Formation of 3,4-disubstituted isoxazole19.2

Note: This data is hypothetical and representative of typical DFT calculations for nitrile oxide cycloadditions, illustrating the energetic preference for one regioisomer.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

While a specific QSAR model for this compound has not been reported, numerous QSAR studies have been conducted on various series of isoxazole derivatives. nih.govresearchgate.netnih.govmdpi.com These studies typically use a range of molecular descriptors, including steric, electronic, and hydrophobic parameters, to build a statistically significant model. The findings from such studies on 3,5-disubstituted isoxazoles could provide a framework for the predictive design of analogs of this compound. physchemres.orgnih.gov For example, a QSAR model could be developed for a series of 5-alkyl-isoxazole-3-carboxylates to understand the influence of the size and nature of the alkyl group at the 5-position and the ester group at the 3-position on a specific biological activity. This would enable the in silico screening of a virtual library of compounds to prioritize the synthesis of the most promising candidates.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including Ethyl 5-tert-butylisoxazole-3-carboxylate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecule's structure. Both ¹H and ¹³C NMR spectroscopy are routinely employed.

In the ¹H NMR spectrum of this compound, the distinct chemical environments of the protons would give rise to a series of characteristic signals. The tert-butyl group protons would appear as a sharp singlet, typically in the upfield region of the spectrum. The ethyl group of the ester moiety would present as a quartet and a triplet, corresponding to the methylene (B1212753) (-CH2-) and methyl (-CH3) protons, respectively. The proton on the isoxazole (B147169) ring would likely appear as a singlet in the aromatic region of the spectrum.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group would be observed in the downfield region. The quaternary carbons of the isoxazole ring and the tert-butyl group would also have characteristic chemical shifts. The remaining carbon signals for the ethyl and tert-butyl groups would be found in the upfield region. The precise chemical shifts are influenced by the electronic environment of each nucleus.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Isoxazole-H~6.5 - 7.0~100 - 110
Ethyl (-OCH₂CH₃)~4.3 (quartet)~60 - 65
Ethyl (-OCH₂CH₃)~1.3 (triplet)~14 - 15
tert-Butyl (-C(CH₃)₃)~1.4 (singlet)~28 - 30
tert-Butyl (-C(CH₃)₃)-~32 - 35
Isoxazole-C (quaternary)-~160 - 170
Isoxazole-C (quaternary)-~155 - 165
Ester Carbonyl (C=O)-~160 - 165

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary slightly in experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound, with a molecular formula of C₁₀H₁₅NO₃, the theoretical exact mass can be calculated with high precision.

The compound would be ionized, typically using electrospray ionization (ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure this ratio to within a few parts per million (ppm), providing a high degree of confidence in the molecular formula. The experimentally determined mass is compared to the theoretical mass, and a small mass error provides strong evidence for the correct elemental composition. nih.gov

Table 2: Theoretical Exact Mass for this compound

Molecular Formula Ion Theoretical Exact Mass (m/z)
C₁₀H₁₅NO₃[M+H]⁺198.1125
C₁₀H₁₅NO₃[M+Na]⁺220.0944

Chromatographic Methods for Compound Purification and Purity Assessment

Chromatographic techniques are essential for both the purification of this compound after its synthesis and for the assessment of its purity. Thin-Layer Chromatography (TLC) is often used as a rapid and simple method to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. nih.gov

For the purification of isoxazole derivatives, column chromatography using silica (B1680970) gel as the stationary phase is a common and effective method. nih.gov A solvent system, typically a mixture of non-polar and polar solvents such as n-hexane and ethyl acetate, is used to elute the compound from the column, separating it from any unreacted starting materials or byproducts. The purity of the collected fractions is then typically assessed by TLC or other analytical techniques.

More advanced techniques like High-Performance Liquid Chromatography (HPLC) can be employed for highly accurate purity assessment. By using a suitable column and mobile phase, a sharp, symmetrical peak corresponding to this compound would be observed, and the area of this peak relative to any impurity peaks can be used to quantify the purity of the sample. In some cases, for the separation of structurally similar isoxazole analogues, Supercritical Fluid Chromatography (SFC) may also be utilized. nih.gov

X-ray Crystallography for Elucidating Three-Dimensional Molecular Structures and Protein-Ligand Complexes

The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. This pattern is directly related to the arrangement of atoms in the crystal lattice. The data is then used to generate an electron density map, from which the positions of the individual atoms can be determined, revealing the molecule's exact three-dimensional structure.

While a crystal structure for this compound itself is not publicly available, the technique has been successfully applied to numerous other isoxazole derivatives. These studies have been crucial in understanding the spatial arrangement of substituents on the isoxazole ring and in elucidating intermolecular interactions, such as hydrogen bonding, within the crystal lattice. In the context of drug discovery, X-ray crystallography is also instrumental in determining the binding mode of a ligand within the active site of a target protein, providing critical insights for structure-based drug design.

Future Directions and Emerging Research Avenues for Ethyl 5 Tert Butylisoxazole 3 Carboxylate

Rational Design and Synthesis of Next-Generation Therapeutics Based on the Isoxazole (B147169) Scaffold

The isoxazole ring is a privileged scaffold in medicinal chemistry, valued for its role in a variety of therapeutic agents. nih.govrsc.org The rational design of new therapeutics based on this framework involves modifying the core structure to enhance efficacy, selectivity, and pharmacokinetic properties. nih.gov For derivatives of Ethyl 5-tert-butylisoxazole-3-carboxylate, this approach focuses on structure-activity relationship (SAR) studies to guide the synthesis of next-generation compounds.

Researchers are exploring how substitutions on the isoxazole ring can lead to novel compounds with improved biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. rsc.orgnih.gov For instance, the modification of isoxazole derivatives has been shown to improve selectivity for targets like cyclooxygenase (COX) enzymes, which is a promising strategy for developing new anti-inflammatory drugs. nih.gov The design process often employs computational modeling to predict how structural changes will affect the compound's interaction with its biological target. This allows for the creation of more complex and bioactive derivatives with tailored pharmacological profiles. nih.govresearchgate.net

Table 1: Strategies in Rational Design of Isoxazole-Based Therapeutics

Design StrategyObjectivePotential Outcome
Structure-Activity Relationship (SAR) Studies To identify key structural features responsible for biological activity.Enhanced potency and selectivity of new compounds.
Bioisosteric Replacement To replace functional groups with others that have similar physical or chemical properties to improve pharmacokinetics.Improved absorption, distribution, metabolism, and excretion (ADME) properties.
Scaffold Hopping To replace the central isoxazole core with other heterocyclic rings to discover novel chemical entities.Discovery of new drug candidates with different modes of action.
Fragment-Based Drug Design To build novel molecules by combining small molecular fragments that bind to the target protein.Highly potent and selective inhibitors for specific biological targets.

Development of Environmentally Benign and Efficient Synthetic Protocols

Traditional methods for synthesizing isoxazole derivatives often involve harsh reaction conditions, long reaction times, and the use of hazardous solvents. scilit.com In line with the principles of green chemistry, a significant future direction is the development of sustainable and efficient synthetic protocols. mdpi.combenthamdirect.comeurekaselect.com

Recent advancements focus on methodologies that minimize waste, reduce energy consumption, and utilize eco-friendly solvents like water. mdpi.comnih.gov Techniques such as ultrasound and microwave-assisted synthesis have emerged as powerful tools, offering accelerated reaction rates, higher yields, and improved selectivity compared to conventional heating methods. nih.govscilit.combenthamdirect.com For example, ultrasound-assisted synthesis has been shown to significantly shorten reaction times for the creation of isoxazole derivatives. mdpi.com Furthermore, the development of metal-free catalytic systems and multi-component reactions aligns with the goal of creating more atom-economical and environmentally friendly processes. scilit.comrsc.org

Table 2: Comparison of Synthetic Protocols for Isoxazole Derivatives

Synthetic MethodKey AdvantagesEnvironmental Impact
Conventional Heating Well-established procedures.Often requires high energy, long reaction times, and organic solvents.
Ultrasound-Assisted Synthesis Reduced reaction times, increased yields, enhanced efficiency. scilit.commdpi.comLower energy consumption, potential for solvent-free conditions. mdpi.com
Microwave-Assisted Synthesis Rapid heating, high reaction rates, improved product yields. benthamdirect.comeurekaselect.comReduced use of solvents and energy. benthamdirect.com
Multi-Component Reactions High atom economy, operational simplicity, reduced waste. mdpi.comMinimizes byproducts and purification steps. mdpi.com

Deeper Elucidation of Biological Mechanisms of Action through Advanced Biophysical Studies

While many isoxazole derivatives have demonstrated significant biological activity, a deeper understanding of their precise mechanisms of action at the molecular level is crucial for their development as therapeutic agents. Future research will increasingly rely on advanced biophysical techniques to elucidate these mechanisms.

These studies aim to identify the specific molecular targets of compounds like this compound and to characterize the binding interactions in detail. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and surface plasmon resonance (SPR) can provide high-resolution information about how these compounds interact with proteins and other biological macromolecules. This detailed mechanistic insight is essential for optimizing drug candidates, explaining their biological effects, and potentially identifying new therapeutic applications. nih.gov For example, understanding how isoxazole derivatives inhibit specific enzymes can pave the way for designing more potent and selective drugs. nih.gov

Integration of Artificial Intelligence and Machine Learning in Isoxazole Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and isoxazole research is no exception. ijettjournal.orgmednexus.org These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional methods. astrazeneca.com

In the context of isoxazole drug discovery, AI and ML can be applied to:

Predict Molecular Properties: Algorithms can predict the physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties of novel isoxazole derivatives, helping to prioritize compounds with favorable drug-like characteristics. nih.govcrimsonpublishers.com

Virtual Screening: AI can screen large virtual libraries of isoxazole-based compounds to identify potential hits for specific biological targets, significantly accelerating the initial stages of drug discovery. nih.gov

De Novo Drug Design: Generative AI models can design entirely new isoxazole derivatives with desired therapeutic properties, expanding the chemical space for drug discovery. crimsonpublishers.com

Target Identification: Machine learning can analyze biological data to identify new potential protein targets for isoxazole-based therapies.

By leveraging AI and ML, researchers can make more informed decisions, reduce the time and cost of drug development, and increase the probability of success in bringing new isoxazole-based therapeutics to the clinic. mednexus.orgastrazeneca.com

Q & A

Q. What are the key considerations for synthesizing Ethyl 5-tert-butylisoxazole-3-carboxylate with high yield?

Methodological Answer: The synthesis involves a multi-step reaction starting with pinacolone, NaH, diethyl oxalate, and hydroxylamine hydrochloride in THF/ethanol. Key factors include:

  • Temperature control : Stirring at 0°C during NaH addition to prevent runaway exothermic reactions.
  • Reagent stoichiometry : A slight excess of hydroxylamine hydrochloride (1.1 equiv) ensures complete cyclization.
  • Purification : Use silica gel chromatography with hexane/ethyl acetate (4:1) to isolate the product as a colorless oil (87% yield) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer:

  • Handling : Avoid skin/eye contact using nitrile gloves and safety goggles. Work under fume hoods to minimize inhalation of dust/aerosols .
  • Storage : Keep in a dry, cool environment (<25°C) to prevent hydrolysis of the ester group. Use airtight containers with desiccants to avoid moisture absorption .

Q. What spectroscopic methods are most effective for characterizing the compound, and what are typical spectral markers?

Methodological Answer:

  • 1H NMR : Look for the tert-butyl singlet at ~1.3 ppm (9H) and the ethyl ester quartet at ~4.3 ppm (2H, CH2) .
  • IR : Strong C=O stretches (~1740 cm⁻¹ for the ester) and isoxazole ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 198.22 (C9H14N2O3) for confirmation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data obtained for this compound?

Methodological Answer: Discrepancies in X-ray diffraction data (e.g., unit cell parameters or thermal motion) can be addressed using SHELX programs (e.g., SHELXL for refinement). Key steps:

  • Twinned data refinement : Use the TWIN/BASF commands in SHELXL for high-resolution data affected by twinning .
  • Validation tools : Employ PLATON or CCDC Mercury to check for missed symmetry or hydrogen bonding patterns .

Q. What strategies optimize the compound's use as a precursor in heterocyclic chemistry?

Methodological Answer:

  • Functionalization : React the ester group with hydrazine to form hydrazide derivatives for oxadiazole synthesis (e.g., via cyclocondensation with nitriles) .
  • Cross-coupling : Utilize the isoxazole ring’s electron-deficient nature in Suzuki-Miyaura couplings with aryl boronic acids (Pd catalysis, 80°C, DMF/H2O) .

Q. How to address conflicting results from different analytical techniques when assessing purity?

Methodological Answer:

  • Cross-validation : Compare HPLC retention times (C18 column, MeCN/H2O mobile phase) with NMR integration ratios for the tert-butyl group.
  • Thermogravimetric Analysis (TGA) : Detect impurities (e.g., residual solvents) by monitoring mass loss below the compound’s decomposition temperature (>200°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.